molecular formula C18H23ClN4O B1233602 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide

Cat. No. B1233602
M. Wt: 346.9 g/mol
InChI Key: OGXMGJGFLBSEJW-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Receptor Blocking Activities

Research on similar compounds, particularly those involving the azabicyclo[2.2.2]octane structure, has shown significant activities in receptor blocking, notably the serotonin (5-HT3) receptor. For instance, YM060, a structurally related compound, demonstrated potent 5-HT3 receptor blocking activity in vivo, significantly inhibiting serotonin-induced reductions in heart rate in rats, indicating its potential as a powerful antagonist in serotonin-related responses (Miyata et al., 1991). This activity suggests that compounds with the azabicyclo[2.2.2]octane moiety can be highly effective in modulating serotonin-mediated physiological processes.

Agonistic Activities on Nicotinic Acetylcholine Receptors

Compounds with the azabicyclo[2.2.2]octane structure have also been investigated for their agonistic activities on nicotinic acetylcholine receptors, particularly the alpha7 subtype, which is significant for cognitive functions. A study identified "N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide" as a potent and selective alpha7 neuronal nicotinic acetylcholine receptor agonist, demonstrating rapid brain penetration and high oral bioavailability, with efficacy in auditory sensory gating and cognitive performance models, suggesting potential for treating cognitive deficits in schizophrenia (Wishka et al., 2006). These findings indicate the broader potential of compounds with this structural motif in enhancing cognitive functions and treating cognitive impairments.

Potential in Treating Cognitive Disorders

Further research into azabicyclo[2.2.2]oct-3-yl derivatives has shown promising results in treating cognitive disorders. For example, "TC-5619," a selective agonist of the alpha7 nicotinic acetylcholine receptor, demonstrated significant separation in affinities for receptor subtypes and showed positive effects across cognitive symptoms in animal models, indicating its potential as a drug candidate for cognitive impairment associated with neurological disorders (Mazurov et al., 2012).

properties

Molecular Formula

C18H23ClN4O

Molecular Weight

346.9 g/mol

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide

InChI

InChI=1S/C18H23ClN4O/c1-11(2)23-10-20-17-14(7-13(19)8-16(17)23)18(24)21-15-9-22-5-3-12(15)4-6-22/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,21,24)/t15-/m0/s1

InChI Key

OGXMGJGFLBSEJW-HNNXBMFYSA-N

Isomeric SMILES

CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4

SMILES

CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4

Canonical SMILES

CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide
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N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide
Reactant of Route 3
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N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide
Reactant of Route 4
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N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide
Reactant of Route 5
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide

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